

Spectroscopic Validation of [3-(Dimethylamino)phenyl]methanol: A Comparative Guide

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Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for [3-(Dimethylamino)phenyl]methanol, a key intermediate in various synthetic applications. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide a robust framework for the structural validation of this compound. To offer a comparative perspective, the predicted spectroscopic data for [3-(Dimethylamino)phenyl]methanol is presented alongside experimental data for its structural isomer, [4-(Dimethylamino)phenyl]methanol. This comparison will aid researchers in unequivocally identifying and characterizing these molecules.

Spectroscopic Data Comparison

The structural nuances between [3-(Dimethylamino)phenyl]methanol and its para-isomer, [4-(Dimethylamino)phenyl]methanol, give rise to distinct spectroscopic signatures. The following tables summarize the key spectroscopic data for both compounds.

Table 1: ¹H NMR Data (Predicted for [3-(Dimethylamino)phenyl]methanol vs. Experimental for an Analogous Compound)

Compound	Solvent	Chemical Shift (δ) ppm
[3-(Dimethylamino)phenyl]methanol	CDCl ₃	Predicted:• ~7.25 (t, 1H, Ar-H)• ~6.85 (d, 1H, Ar-H)• ~6.75 (s, 1H, Ar-H)• ~6.70 (d, 1H, Ar-H)• ~4.65 (s, 2H, -CH ₂ OH)• ~2.95 (s, 6H, -N(CH ₃) ₂)
[4-(Dimethylamino)phenyl]methanol	CDCl ₃	Experimental (Analog):• 7.29 (d, J = 9.1 Hz, 2H)• 6.58 (d, J = 9.0 Hz, 2H)• 2.92 (s, 6H)

Table 2: ¹³C NMR Data (Predicted for [3-(Dimethylamino)phenyl]methanol vs. Experimental for an Analogous Compound)

Compound	Solvent	Chemical Shift (δ) ppm
[3-(Dimethylamino)phenyl]methanol	CDCl ₃	Predicted:• ~150.5 (Ar-C-N)• ~142.0 (Ar-C-CH ₂ OH)• ~129.0 (Ar-CH)• ~117.0 (Ar-CH)• ~113.0 (Ar-CH)• ~112.5 (Ar-CH)• ~65.0 (-CH ₂ OH)• ~40.5 (-N(CH ₃) ₂)
[4-(Dimethylamino)phenyl]methanol	CDCl ₃	Experimental (Analog):• 151.98 (Ar-C-N)• 145.70 (Ar-C)• 114.92 (Ar-CH)• 114.59 (Ar-CH)• 41.83 (-N(CH ₃) ₂)

Table 3: Infrared (IR) Spectroscopy Data

Compound	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
[3-(Dimethylamino)phenyl]methanol	O-H stretch (alcohol)	3600-3200 (broad)
	C-H stretch (aromatic)	3100-3000
	C-H stretch (aliphatic)	3000-2850
	C=C stretch (aromatic)	1600-1450
	C-O stretch (alcohol)	1260-1000
	C-N stretch (amine)	1340-1250
[4-(Dimethylamino)phenyl]methanol	O-H stretch (alcohol)	~3350 (broad)
	C-H stretch (aromatic)	~3050
	C-H stretch (aliphatic)	~2900
	C=C stretch (aromatic)	~1610, 1520
	C-O stretch (alcohol)	~1020
	C-N stretch (amine)	~1350

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Mode	Predicted m/z
[3-(Dimethylamino)phenyl]methanol	ESI+	[M+H] ⁺ : 166.12
[M+Na] ⁺ : 188.10		
[4-(Dimethylamino)phenyl]methanol	EI	M ⁺ •: 151.1
Fragments: 134, 106, 77		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** Proton NMR spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4 seconds, and a spectral width of -2 to 12 ppm. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. The spectral width is set from -10 to 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.

- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. The processing steps include Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum displays the percentage of transmittance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to specific functional group vibrations.

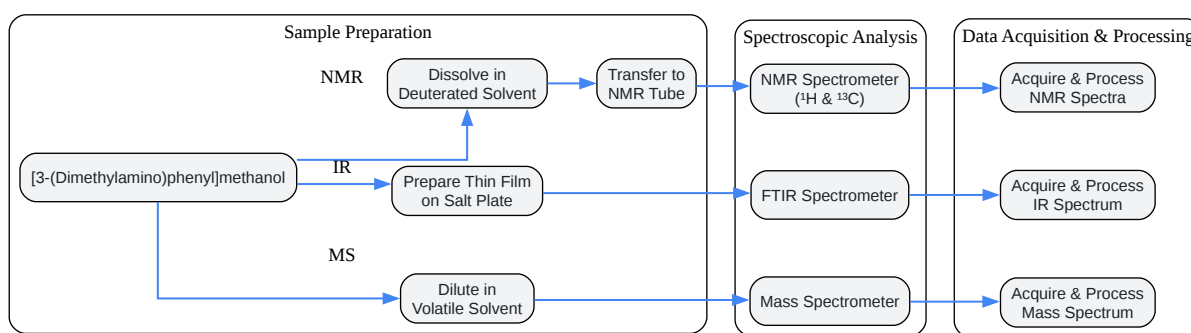
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile (typically at a concentration of $\sim 1 \mu\text{g/mL}$).
- **Data Acquisition (Electrospray Ionization - ESI):** For ESI-MS, the sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump. The analysis is performed in positive ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.
- **Data Acquisition (Electron Ionization - EI):** For EI-MS, the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

- **Mass Analysis:** The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of each ion.

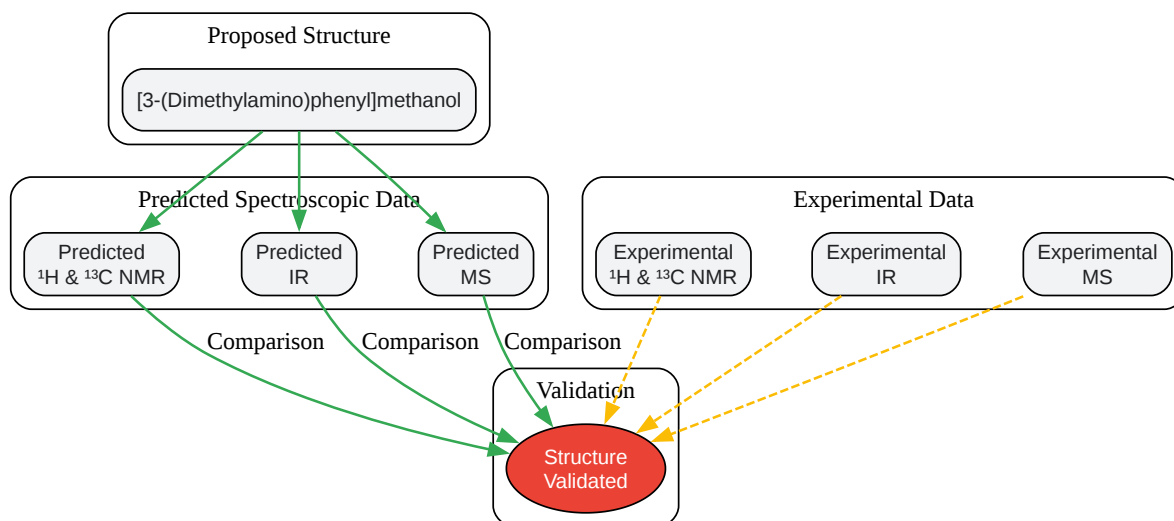
Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.



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Caption: Experimental workflow for the spectroscopic analysis of **[3-(Dimethylamino)phenyl]methanol**.



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Caption: Logical workflow for the structural validation of **[3-(Dimethylamino)phenyl]methanol**.

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